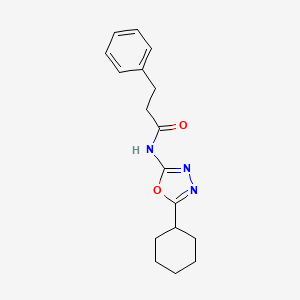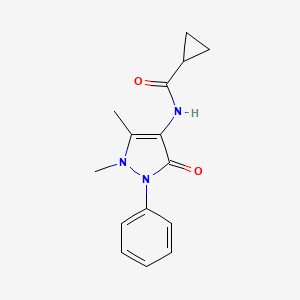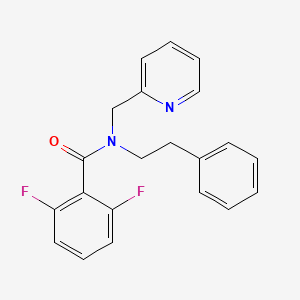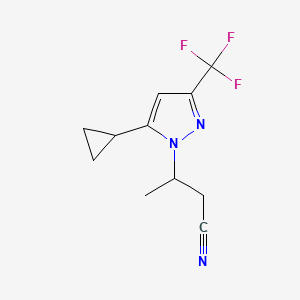
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” is a chemical compound that is part of the oxadiazole class of heterocyclic compounds . Oxadiazoles are five-membered rings that contain two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, a similar compound, has been reported . The anticancer activity of these synthesized derivatives was evaluated against different cancer cell lines like HeLa and MCF-7 using cisplatin as a reference standard .Molecular Structure Analysis
The molecular structure of oxadiazole compounds, including “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide”, is characterized by a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of these atoms in the ring allows for the placement of two substituents, which can cause differences in properties due to variations in the electronic environment .Chemical Reactions Analysis
Oxadiazole compounds, including “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide”, have been utilized in various applications due to their broad range of chemical and biological properties . They have been used as high-energy molecules, ionic salts, and pharmaceutical compounds .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Oxadiazoles, including the 1,3,4-oxadiazole in the compound , have established their potential for a wide range of applications in medicinal chemistry . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Anticancer Activity
N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, a derivative of the compound, has shown significant anticancer activity . The anticancer activity of these synthesized derivatives was evaluated against different cancer cell lines like HeLa and MCF-7 .
Antidiabetic Activity
The compounds having amide and sulphonamide group in oxadiazole enhance antidiabetic activities . For instance, N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide showed more than 70% inhibition of α-amylase .
High-Energy Core
These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This makes them useful in the development of high energy molecules or energetic materials .
Vasodilator
Oxadiazoles have been found to have vasodilator properties . This means they can help in the relaxation of smooth muscle cells within the blood vessels, leading to their dilation and increased blood flow .
Anticonvulsant
Oxadiazoles have also been found to have anticonvulsant properties . This means they can help in the treatment of epileptic seizures .
Material Science
Oxadiazoles are of considerable importance in different fields such as material science . They can be used in the development of new materials with unique properties .
Other Miscellaneous Applications
Apart from the above-mentioned applications, oxadiazoles have other miscellaneous applications . They can be used in the development of various pharmaceutical compounds .
Wirkmechanismus
While the specific mechanism of action for “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” is not mentioned in the search results, oxadiazole compounds have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGIKIREAUWAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2573592.png)
![N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2573593.png)

![Tert-butyl 8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2573598.png)
![4-ethyl-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2573599.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2573601.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)

![4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2573609.png)
![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2573610.png)
![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)